molecular formula C22H20FN3O3 B4509180 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4509180
M. Wt: 393.4 g/mol
InChI Key: JQXVEPOHGSRJMS-UHFFFAOYSA-N
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Description

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the fields of cardiovascular diseases and oncology. This molecule incorporates two privileged pharmacophores: a pyridazin-3(2H)-one core and a 3,4-dihydroisoquinolin-1(2H)-one scaffold. The pyridazinone moiety is a well-established structure in bioactive compounds, known for its vasodilatory properties and potential as a targeted anticancer agent . Research indicates that pyridazinone derivatives can act as phosphodiesterase (PDE) inhibitors and tyrosine kinase inhibitors, making them valuable tools for studying pathways involved in hypertension and cancer cell proliferation . The dihydroisoquinolinone component is a versatile scaffold exploited in the development of compounds with diverse biological activities, further enhancing the research value of this hybrid molecule . Given the established link between cardiovascular diseases and cancer incidence, a condition known as reverse cardio-oncology, this compound presents a compelling case for repurposing strategies and the development of agents with dual activity . Its structure suggests potential for inhibiting key enzymes like COX-II, which is an important inflammatory marker and therapeutic target . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c1-29-20-12-17(23)6-7-18(20)19-8-9-21(27)26(24-19)14-22(28)25-11-10-15-4-2-3-5-16(15)13-25/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXVEPOHGSRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is an intriguing molecule due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3} with a molecular weight of approximately 320.38 g/mol. The structure comprises a pyridazinone core linked to a dihydroisoquinoline moiety, which is known for various biological activities.

1. Antioxidant Activity

Studies have indicated that compounds containing the isoquinoline structure often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of phenolic groups that scavenge free radicals and reduce oxidative stress in cells.

2. Anti-inflammatory Effects

Research has shown that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. For instance, a related study demonstrated that certain pyridazinone derivatives exhibited selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM, suggesting that the compound may also possess anti-inflammatory properties .

3. Neuroprotective Effects

The dihydroisoquinoline component is associated with neuroprotective effects, making such compounds potential candidates for treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. The inhibition of specific kinases involved in neuronal signaling pathways could be a mechanism through which this compound exerts its effects .

The proposed mechanism of action involves the modulation of various signaling pathways, including those related to inflammation and oxidative stress. By inhibiting COX enzymes and potentially other kinases, the compound may reduce inflammatory responses and protect neuronal cells from damage.

Table: Summary of Biological Activities and Related Studies

Activity TypeRelated StudyFindings
AntioxidantChahal et al., ACS Omega (2023)Exhibited significant antioxidant activity
Anti-inflammatoryEren et al., ACS Omega (2023)Selective COX-II inhibition with IC50 = 0.52 μM
NeuroprotectionHwang et al., Journal of Medicinal Chemistry (2023)Potential for treatment in neurodegenerative diseases

Comparison with Similar Compounds

Structural Comparison with Analogous Pyridazinone Derivatives

The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with structurally similar pyridazinone derivatives:

Compound Name/Structure Substituents on Pyridazinone Core Key Structural Features Biological Activity/Applications Reference
Target Compound 2-(Dihydroisoquinolinyl-oxoethyl); 6-(4-fluoro-2-methoxyphenyl) Bicyclic dihydroisoquinoline; fluorinated aryl Potential CNS modulation (inferred)
6-Cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one 2-(Dihydroisoquinolinyl-propanoyl); 6-cyclopropyl Cyclopropyl group; linear side chain CNS receptor interaction
2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one 2-(Chlorobenzyl); 6-(2-methoxyphenyl) Chlorobenzyl; non-fluorinated methoxyphenyl COX-2 inhibition, antifungal
2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one 2-(Piperazinyl-oxoethyl); 6-(methylsulfanylphenyl) Piperazine; sulfanyl group Pharmacological candidate (unspecified)
2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one 2-(Azepanyl-oxoethyl); 6-(2-fluorophenyl) Seven-membered azepane; mono-fluorinated aryl Not reported

Key Observations :

  • Dihydroisoquinoline vs. Piperazine/Azepane: The bicyclic dihydroisoquinoline in the target compound may enhance binding to CNS receptors compared to monocyclic piperazine () or azepane () due to increased rigidity and surface area .
  • Fluoromethoxyphenyl vs. Non-Fluorinated Aryl: The 4-fluoro-2-methoxyphenyl group in the target compound likely improves metabolic stability and target affinity compared to non-fluorinated analogs (e.g., 2-methoxyphenyl in ) .
Target Compound (Inferred)
  • CNS Modulation: The dihydroisoquinoline moiety is associated with interactions with serotonin or dopamine receptors, as seen in analogous compounds ().
  • Enzyme Inhibition : The fluoromethoxyphenyl group may enhance inhibition of kinases or cyclooxygenases, similar to COX-2 inhibitors in .
Comparative Activities:
  • 2-(4-Chlorobenzyl) Derivative () : Exhibits antifungal and anti-inflammatory properties, likely due to the chlorobenzyl group’s hydrophobicity.
  • Piperazinyl-oxoethyl Compound () : The piperazine ring may confer antipsychotic or antihypertensive effects, differing from the target’s CNS focus.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The fluoromethoxyphenyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Solubility: The pyridazinone core and methoxy group improve aqueous solubility relative to fully aromatic systems.
  • Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450 oxidation, extending half-life .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing this pyridazinone derivative, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of substituted phenyl precursors with pyridazinone cores under reflux in polar aprotic solvents (e.g., dimethylformamide) .
  • Step 2: Introduction of the dihydroisoquinoline moiety via nucleophilic substitution, requiring temperature control (60–80°C) and catalysts like triethylamine to enhance yields .
  • Optimization: Use HPLC to monitor intermediate purity and adjust solvent ratios (e.g., ethanol:DMF 3:1) to minimize side products .

Q. Q2. How can researchers confirm the structural identity of this compound, and which analytical techniques are most reliable?

Methodological Answer:

  • X-ray crystallography is critical for resolving the 3D structure, particularly the pyridazinone ring conformation and substituent orientations. A triclinic crystal system (space group P1) with lattice parameters a = 8.9168 Å, b = 10.7106 Å, and c = 13.5147 Å has been reported for analogs .
  • Complementary techniques: High-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (¹H-¹³C HSQC) to assign stereochemistry at the 2-oxoethyl group .

Q. Q3. What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays: Use fluorogenic substrates to test activity against phosphodiesterase (PDE) isoforms, given the structural similarity to PDE inhibitors .
  • Cellular assays: Measure cytotoxicity in HEK-293 or HeLa cells via MTT assays, with IC₅₀ calculations using non-linear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. Q4. How do substituents (e.g., 4-fluoro-2-methoxyphenyl) influence the compound’s physicochemical and pharmacological properties?

Methodological Answer:

  • Computational modeling: Perform DFT calculations (B3LYP/6-31G* basis set) to assess electronic effects of the fluorine atom on binding affinity .
  • Comparative SAR: Synthesize analogs with halogens (Cl, Br) or methoxy replacements and evaluate logP (via shake-flask method) and solubility (UV-spectrophotometry) .

Q. Q5. How can crystallographic data resolve contradictions in reported spectral or activity data?

Methodological Answer:

  • Case study: A pyridazinone analog with a morpholin-4-yl group showed discrepancies in NMR coupling constants (J = 8–12 Hz vs. predicted 6–9 Hz). X-ray data revealed a non-planar pyridazinone ring, explaining the anomalous NMR shifts .
  • Protocol: Cross-validate crystallographic results with variable-temperature NMR to assess dynamic effects .

Q. Q6. What strategies are effective for improving compound stability during long-term storage?

Methodological Answer:

  • Degradation analysis: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA to identify hydrolytic degradation products (e.g., cleavage of the 2-oxoethyl group) .
  • Formulation: Lyophilize the compound with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous stability .

Q. Q7. How can researchers validate analytical method precision for this compound in complex matrices?

Methodological Answer:

  • HPLC validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), accuracy (90–110% recovery), and precision (RSD < 2% for intra-day variability) .
  • Matrix effects: Spike plasma samples with deuterated internal standards to correct for ion suppression in LC-MS/MS .

Q. Q8. What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • Software: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions, focusing on CYP3A4-mediated oxidation of the dihydroisoquinoline moiety .
  • In silico validation: Compare results with experimental microsomal stability data (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

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